molecular formula C16H13FN2O B7468618 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one

1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one

Cat. No.: B7468618
M. Wt: 268.28 g/mol
InChI Key: RCZMFSLLFYEJEE-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a quinoxaline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core substituted with a 4-fluorophenylmethyl group and a methyl group, making it a unique entity with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one typically involves the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds. One common method includes the reaction of 4-fluorobenzylamine with 3-methylquinoxalin-2-one under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoxaline ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, particularly at the 6 and 7 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitro-substituted quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-6-8-13(17)9-7-12)15-5-3-2-4-14(15)18-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZMFSLLFYEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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